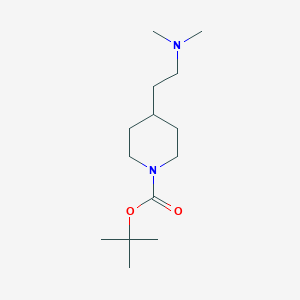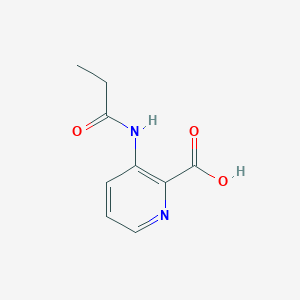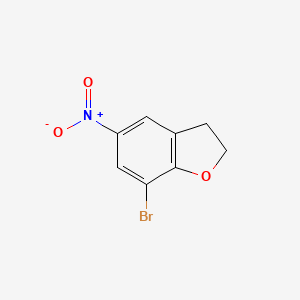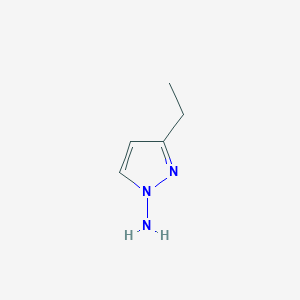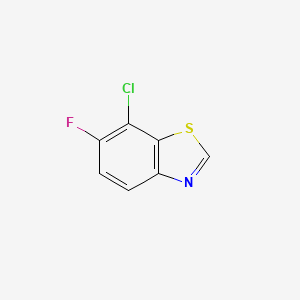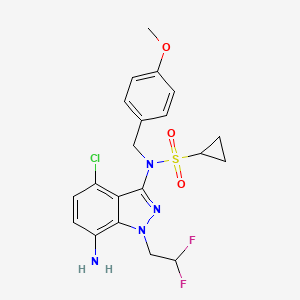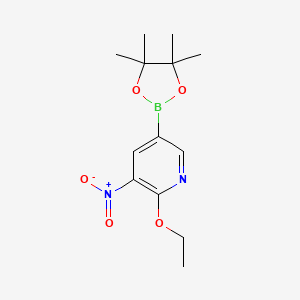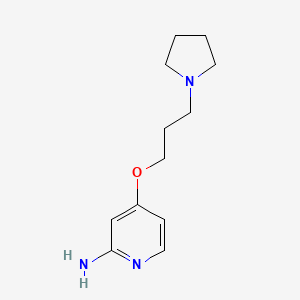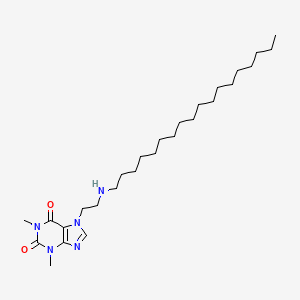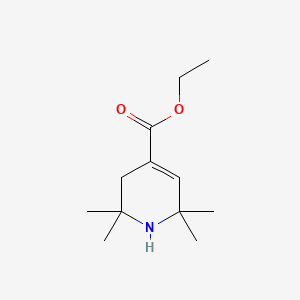
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is a chemical compound with a molecular formula of C11H20N2S. This compound is characterized by the presence of a thiazole ring, an isopropyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with an appropriate amine under controlled conditions. One common method is the alkylation of 2-isopropylthiazole with propan-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-(propan-2-yl)propan-2-amine: Similar structure but lacks the thiazole ring.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a propan-2-amine group .
Uniqueness
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Propriétés
Formule moléculaire |
C11H20N2S |
|---|---|
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)11-12-6-10(14-11)9(5)13-8(3)4/h6-9,13H,1-5H3 |
Clé InChI |
PZEZIBXLTYCVAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)C(C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




